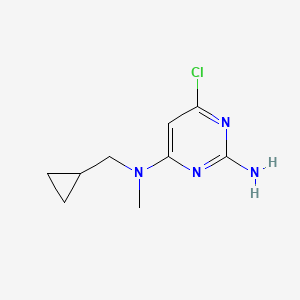

6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine

Description

6-Chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine is a pyrimidine derivative characterized by a chloro substituent at position 6 and a mixed N4-substituent comprising a cyclopropylmethyl and methyl group. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, enzyme modulators, and radiotracers due to their hydrogen-bonding capabilities and structural versatility .

Properties

Molecular Formula |

C9H13ClN4 |

|---|---|

Molecular Weight |

212.68 g/mol |

IUPAC Name |

6-chloro-4-N-(cyclopropylmethyl)-4-N-methylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C9H13ClN4/c1-14(5-6-2-3-6)8-4-7(10)12-9(11)13-8/h4,6H,2-3,5H2,1H3,(H2,11,12,13) |

InChI Key |

HTDYDUOSONVOKH-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1CC1)C2=CC(=NC(=N2)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine typically involves the reaction of appropriate pyrimidine derivatives with chlorinating agents and subsequent substitution reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and minimize impurities. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

6-Chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at N4 and Position 6

The biological and physicochemical properties of pyrimidine derivatives are heavily influenced by substituents at N4 and position 4. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Crystallography : The N4,N4-dimethyl analogue () crystallizes in a triclinic system (a = 7.94 Å, b = 14.23 Å), with hydrogen-bonding critical for molecular packing. The target compound’s cyclopropylmethyl group may introduce torsional strain, altering crystal lattice dynamics.

Biological Activity

6-Chloro-N4-(cyclopropylmethyl)-N4-methylpyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This compound's structure suggests it may interact with various biological targets, leading to therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- IUPAC Name : this compound

- Molecular Formula : C8H11ClN4

- Molecular Weight : 202.66 g/mol

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in cancer cell proliferation. The presence of the chlorinated pyrimidine moiety enhances its interaction with target proteins, potentially disrupting signaling pathways critical for tumor growth.

Anticancer Activity

Several studies have investigated the anticancer potential of pyrimidine derivatives. A notable study highlighted the effectiveness of related compounds in inhibiting tumor growth in various cancer cell lines. The mechanism often involves the inhibition of key enzymes such as kinases that play a role in cell cycle regulation and apoptosis.

-

Case Study: In Vitro Analysis

- Cell Lines Used : A-431 (epidermoid carcinoma), MCF-7 (breast cancer), and HCT116 (colon cancer).

- Findings : The compound exhibited significant cytotoxicity against all tested cell lines with IC50 values ranging from 5 to 15 µM, indicating a promising lead for further development.

-

In Vivo Studies

- Animal models treated with the compound showed a reduction in tumor size and improved survival rates compared to control groups, suggesting its potential as an effective therapeutic agent.

Other Biological Activities

Beyond anticancer properties, there is emerging evidence that pyrimidine derivatives can exhibit:

- Antimicrobial Activity : Some studies suggest that similar compounds possess antibacterial properties, making them candidates for addressing resistant bacterial strains.

- Anti-inflammatory Effects : Research indicates potential pathways through which these compounds could modulate inflammatory responses, offering therapeutic avenues for chronic inflammatory diseases.

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.